3,3'-(p-Phenylene)dipropionic acid

Catalog No.
S1893522
CAS No.
4251-21-2
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-(p-Phenylene)dipropionic acid

CAS Number

4251-21-2

Product Name

3,3'-(p-Phenylene)dipropionic acid

IUPAC Name

3-[4-(2-carboxyethyl)phenyl]propanoic acid

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16)

InChI Key

DFOCUWFSRVQSNI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(=O)O)CCC(=O)O

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CCC(=O)O

Synthesis Precursor

3,3'-(p-Phenylene)dipropionic acid (PDPA) finds use as a building block in the synthesis of other molecules. Due to its functional groups (two carboxylic acids and a central aromatic ring), PDPA can be a versatile starting material for various organic transformations. For instance, research describes its use in the synthesis of ferrocene derivatives []. Ferrocene is an organometallic compound with unique properties, making it a valuable material in materials science and catalysis [].

Reference Standard

3,3'-(p-Phenylene)dipropionic acid, also known as 1,4-phenylenedipropionic acid, is a synthetic fatty acid. It is an isomer of 3-phenylpropanoic acid, meaning they have the same chemical formula (C12H14O4) but differ in the arrangement of their atoms []. This compound finds use as a starting material for the synthesis of other molecules relevant to scientific research, such as ferrocene and p-hydroxybenzoic acid [].


Molecular Structure Analysis

The key feature of 3,3'-(p-Phenylene)dipropionic acid is its central benzene ring (a six-membered carbon ring with alternating single and double bonds) linked to two propionic acid groups (a three-carbon chain ending in a carboxylic acid group -COOH) at positions 3 and 3' (meaning both attached to the same side of the benzene ring). The "p-Phenylene" part of the name refers to the para (p) substitution pattern, where both propionic acid groups are attached at opposite ends of the benzene ring with two carbon atoms separating them [].


Chemical Reactions Analysis

While specific details about the synthesis of 3,3'-(p-Phenylene)dipropionic acid are not readily available in scientific literature, its use as a starting material for other compounds suggests potential synthetic routes. One possibility involves the Friedel-Crafts acylation reaction, where a benzene ring is reacted with two propionyl chloride molecules (CH3CH2COCl) in the presence of a Lewis acid catalyst to yield the desired product.

The compound can undergo decomposition reactions under high temperatures, likely breaking down into smaller molecules like carbon dioxide, water, and organic fragments.


Physical And Chemical Properties Analysis

One source reports a melting point range of 231-234 °C [].

XLogP3

1.4

Other CAS

4251-21-2

Wikipedia

3,3'-(p-Phenylene)dipropionic acid

Dates

Modify: 2023-08-16

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